![molecular formula C36H20N2O4 B10752985 (3Z)-3-[(4-hydroxyphenyl)methylidene]-1-[(3Z)-3-[(4-hydroxyphenyl)methylidene]-2-oxocyclopenta[b]indol-1-yl]cyclopenta[b]indol-2-one](/img/structure/B10752985.png)

(3Z)-3-[(4-hydroxyphenyl)methylidene]-1-[(3Z)-3-[(4-hydroxyphenyl)methylidene]-2-oxocyclopenta[b]indol-1-yl]cyclopenta[b]indol-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

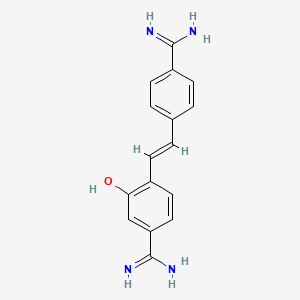

Scytonemin es un metabolito secundario y un pigmento de matriz extracelular sintetizado por muchas cepas de cianobacterias, incluidas Nostoc, Scytonema, Calothrix, Lyngbya, Rivularia, Chlorogloeopsis e Hyella . Es un alcaloide indólico aromático construido a partir de dos productos de condensación idénticos de subunidades derivadas de triptófano y tirosina unidas a través de un enlace carbono-carbono . Scytonemin es conocido por su fuerte absorción en las regiones espectrales UV-C, UV-B, UV-A, violeta y azul, lo que lo convierte en una biomolécula protectora eficiente contra la radiación ultravioleta .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Scytonemin es biosintetizado por cianobacterias en respuesta al estrés de la radiación ultravioleta-A . La biosíntesis involucra la vía del shikimato, donde el triptófano y la tirosina son los precursores directos . El proceso se activa por la exposición a longitudes de onda ultravioleta-A y ultravioleta-B .

Métodos de producción industrial: La producción industrial de scytonemin implica el cultivo de cianobacterias en condiciones controladas que simulan una alta exposición a la radiación ultravioleta. Esto activa la biosíntesis de scytonemin, que luego se puede aislar y purificar . También se ha explorado la ingeniería metabólica de cianobacterias para aumentar el rendimiento de scytonemin .

Análisis De Reacciones Químicas

Tipos de reacciones: Scytonemin experimenta varias reacciones químicas, incluida la oxidación y la reducción. Existe en dos formas interconvertibles: una forma oxidada de color amarillo-marrón y una forma reducida de color rojo brillante .

Reactivos y condiciones comunes: Las reacciones de oxidación y reducción de scytonemin están influenciadas por las condiciones redox del entorno. La forma oxidada es insoluble en agua y solo ligeramente soluble en disolventes orgánicos, mientras que la forma reducida es más soluble en disolventes orgánicos .

Principales productos: Los principales productos formados a partir de las reacciones de scytonemin incluyen sus formas oxidada y reducida, que tienen diferentes propiedades de solubilidad y espectros de absorción .

Aplicaciones Científicas De Investigación

Scytonemin tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

Scytonemin ejerce sus efectos formando una capa protectora estable en la matriz extracelular de las cianobacterias, que absorbe la radiación ultravioleta-A entrante y proporciona protección pasiva a los componentes celulares . Su biosíntesis se activa por la exposición a longitudes de onda ultravioleta-A y ultravioleta-B, e involucra la vía del shikimato .

Compuestos similares:

Aminoácidos similares a la micoesporina: Estos también son producidos por cianobacterias y actúan como protectores solares naturales.

Nostodiona A: Otro pigmento cianobacteriano con una estructura similar pero diferentes grupos funcionales.

Singularidad de Scytonemin: Scytonemin es único debido a su fuerte absorción en una amplia gama de longitudes de onda de luz ultravioleta y visible, su estabilidad y su doble función como compuesto fotoprotector y antioxidante .

Comparación Con Compuestos Similares

Mycosporine-like Amino Acids: These are also produced by cyanobacteria and act as natural sunscreens.

Nostodione A: Another cyanobacterial pigment with a similar structure but different functional groups.

Uniqueness of Scytonemin: Scytonemin is unique due to its strong absorption across a broad range of ultraviolet and visible light wavelengths, its stability, and its dual role as a photoprotective and antioxidant compound .

Propiedades

Fórmula molecular |

C36H20N2O4 |

|---|---|

Peso molecular |

544.6 g/mol |

Nombre IUPAC |

(3Z)-3-[(4-hydroxyphenyl)methylidene]-1-[(3Z)-3-[(4-hydroxyphenyl)methylidene]-2-oxocyclopenta[b]indol-1-yl]cyclopenta[b]indol-2-one |

InChI |

InChI=1S/C36H20N2O4/c39-21-13-9-19(10-14-21)17-25-33-29(23-5-1-3-7-27(23)37-33)31(35(25)41)32-30-24-6-2-4-8-28(24)38-34(30)26(36(32)42)18-20-11-15-22(40)16-12-20/h1-18,39-40H/b25-17-,26-18- |

Clave InChI |

CGZKSPLDUIRCIO-MFYXSQMNSA-N |

SMILES isomérico |

C1=CC=C2N=C\3C(=C(C(=O)/C3=C\C4=CC=C(C=C4)O)C5=C6C(=NC7=CC=CC=C67)/C(=C/C8=CC=C(C=C8)O)/C5=O)C2=C1 |

SMILES canónico |

C1=CC=C2C(=C1)C3=C(C(=O)C(=CC4=CC=C(C=C4)O)C3=N2)C5=C6C7=CC=CC=C7N=C6C(=CC8=CC=C(C=C8)O)C5=O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[6-amino-4,5-dibromo-9-(2-methoxycarbonylphenyl)xanthen-3-ylidene]azanium;chloride](/img/structure/B10752913.png)

![2-amino-N-[(Z)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B10752922.png)

![(15R,16R,18S)-16-amino-N,15-dimethyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxamide](/img/structure/B10752925.png)

![[4-[(4,9-dioxobenzo[f][1,3]benzothiazol-2-yl)amino]phenyl] 2-(methoxycarbonylamino)-4-methylsulfanylbutanoate](/img/structure/B10752927.png)

![N-(3-chlorophenyl)-3-[[3,5-dimethyl-4-(3-morpholin-4-ylpropyl)-1H-pyrrol-2-yl]methylidene]-N-methyl-2-oxo-1H-indole-5-sulfonamide](/img/structure/B10752943.png)

![Ethyl 2-[[2-[[2-[2-(hydroxyamino)-2-oxoethyl]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoate](/img/structure/B10752949.png)

![(NZ)-N-[(6E)-6-[2-(1-hydroxypyridin-4-ylidene)ethylidene]cyclohexa-2,4-dien-1-ylidene]-4-methoxybenzenesulfonamide](/img/structure/B10752953.png)

![(4R,4aS,7aS,12bS)-7-[(Z)-[(4R,4aS,7aS,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene]hydrazinylidene]-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol;dihydrochloride](/img/structure/B10752958.png)

![[(2R,3R,4R,5R,6S,8R,10R,17S,18R)-8,14-diacetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10752966.png)

![N-[2-[(1S)-1-(chloromethyl)-5-hydroxy-1,2-dihydrobenzo[e]indole-3-carbonyl]-1H-indol-5-yl]-5-[(4-methyl-4-sulfanylpentanoyl)amino]-1H-indole-2-carboxamide](/img/structure/B10752972.png)

![(2E)-2-[(5-bromo-2-methoxyphenyl)methylidene]-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B10752977.png)

![N-[5-amino-1-[[1-[[(6Z)-9-benzyl-15-butan-2-yl-6-ethylidene-19-methyl-2,5,8,11,14,17-hexaoxo-3,12-di(propan-2-yl)-1-oxa-4,7,10,13,16-pentazacyclononadec-18-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]-1-[2-[[2-[[3-hydroxy-2-[[3-methyl-2-(5-methylhexanoylamino)butanoyl]amino]butanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carboxamide](/img/structure/B10752988.png)